(4Ar,8aS)-4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
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Description
(4Ar,8aS)-4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.338. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives, including compounds structurally related to "(4Ar,8aS)-4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one", have been synthesized and evaluated for their antimicrobial properties. For instance, some new quinoxaline derivatives were synthesized and tested for their antimicrobial activity, indicating potential use in treating microbial infections (Singh et al., 2010). Additionally, lipophilic acetamide derivatives of quinoxalines showed promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains (Ahmed et al., 2018).
Antitumor and Anticancer Activity
Quinoxaline derivatives have also been studied for their potential anticancer effects. For instance, isoindoloquinoxalines demonstrated remarkable antineoplastic activity and were found to inhibit microtubule assembly in vitro, suggesting a dual mechanism of action as both tubulin polymerization and topoisomerase I inhibitors (Diana et al., 2008). Another study on novel isoxazolequinoxaline derivatives highlighted their synthesis, crystal structure, and predicted anticancer activity through molecular docking studies (Abad et al., 2021).
Antimalarial Activity
The synthesis of 1,2,4-trioxanes and their testing for antimalarial activity represent another significant application area, aiming to discover simplified analogues of the naturally occurring antimalarial qinghaosu with potent efficacy against Plasmodium falciparum strains (Kepler et al., 1988).
Chemical Synthesis and Molecular Studies
The synthesis and study of related quinoxaline compounds also contribute to advancements in chemical synthesis techniques and understanding molecular interactions. For instance, the synthesis of diamino substituted terphenyldivinyl chromophores offers insights into molecular electronic data through HOMO and LUMO calculations (Du et al., 2009).
Properties
IUPAC Name |
(4aR,8aS)-4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFYAZUQEZPWOZ-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)NC(=O)CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.